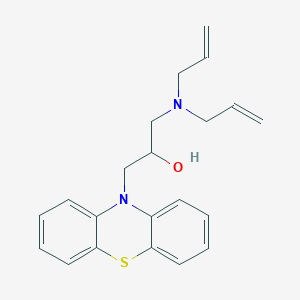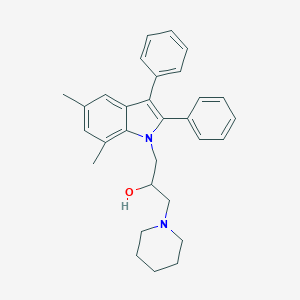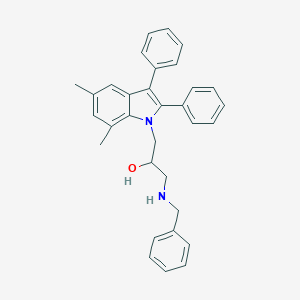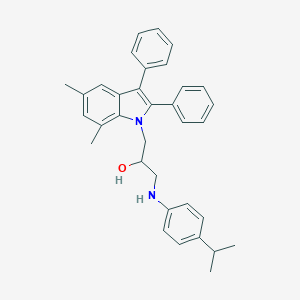![molecular formula C24H23N3S B380989 4-(1-Azepanyl)-5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidine CAS No. 345615-30-7](/img/structure/B380989.png)
4-(1-Azepanyl)-5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine” is a complex organic compound with a molecular formula of C24H23N3S . It belongs to the class of compounds known as pyrido[2,3-d]pyrimidines, which are known to exhibit a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Molecular Structure Analysis
The molecular structure of “4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine” is characterized by a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring. This core is substituted at the 4-position with a 1-azepanyl group and at the 5-position with a biphenyl group .Physical And Chemical Properties Analysis
The molecular formula of “4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine” is C24H23N3S, with an average mass of 385.525 Da and a monoisotopic mass of 385.161255 Da . Other physical and chemical properties are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Pyrimidines, including “4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine”, have been studied for their anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory agents .
Antioxidant Applications
Pyrimidines are known to exhibit antioxidant effects . This suggests that “4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine” could potentially be used in the development of antioxidant drugs or supplements .
Antibacterial Applications
Pyrimidines have demonstrated antibacterial properties . Therefore, “4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine” could potentially be used in the development of new antibacterial agents .
Antiviral Applications
Pyrimidines have shown antiviral effects . This suggests that “4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine” could potentially be used in the development of antiviral drugs .
Antifungal Applications
Pyrimidines have demonstrated antifungal properties . Therefore, “4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine” could potentially be used in the development of new antifungal agents .
Antituberculosis Applications
Pyrimidines have shown antituberculosis effects . This suggests that “4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine” could potentially be used in the development of antituberculosis drugs .
Wirkmechanismus
Target of Action
It is known that pyrido[2,3-d]pyrimidine, a similar scaffold, has a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Mode of Action
It is known that similar compounds, such as pyrrolo[2,3-d]pyrimidines, have been used in the development of a variety of biphenyl-containing compounds through pd-catalyzed one-pot direct ortho c–h arylation .
Result of Action
Similar compounds have demonstrated potent antiproliferative activity against four tumor cell lines .
Zukünftige Richtungen
Pyrido[2,3-d]pyrimidines, including “4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine”, represent an interesting class of compounds for future research due to their broad spectrum of biological activities . Further studies could focus on elucidating the specific synthesis process, chemical reactions, mechanism of action, and safety profile of this compound. This could potentially lead to the development of new selective, effective, and safe therapeutic agents .
Eigenschaften
IUPAC Name |
4-(azepan-1-yl)-5-(4-phenylphenyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3S/c1-2-7-15-27(14-6-1)23-22-21(16-28-24(22)26-17-25-23)20-12-10-19(11-13-20)18-8-4-3-5-9-18/h3-5,8-13,16-17H,1-2,6-7,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGXSQGRCAGYKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propan-2-ol](/img/structure/B380908.png)






![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(2-furylmethyl)amino]-2-propanol](/img/structure/B380919.png)


![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(2,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B380925.png)
![1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-phenylethyl)amino]-2-propanol](/img/structure/B380926.png)
![1-(4-benzyl-1-piperazinyl)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol](/img/structure/B380927.png)
